BenchChemオンラインストアへようこそ!

1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid

GABA transporter Blood-brain barrier Lipophilicity

1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic acid (CAS 308362-92-7) is an N-substituted nipecotic acid derivative with a molecular formula of C13H16ClNO2 and a molecular weight of 253.72 g/mol. This achiral, racemic building block features a piperidine-3-carboxylic acid core (nipecotic acid) N-alkylated with a 4-chlorobenzyl group.

Molecular Formula C13H16ClNO2
Molecular Weight 253.72 g/mol
CAS No. 308362-92-7
Cat. No. B1598674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid
CAS308362-92-7
Molecular FormulaC13H16ClNO2
Molecular Weight253.72 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=CC=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C13H16ClNO2/c14-12-5-3-10(4-6-12)8-15-7-1-2-11(9-15)13(16)17/h3-6,11H,1-2,7-9H2,(H,16,17)
InChIKeyCWOKGKKXZYNBJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid (CAS 308362-92-7) – GABA Uptake Inhibitor Scaffold & Procurement Guide


1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic acid (CAS 308362-92-7) is an N-substituted nipecotic acid derivative with a molecular formula of C13H16ClNO2 and a molecular weight of 253.72 g/mol . This achiral, racemic building block features a piperidine-3-carboxylic acid core (nipecotic acid) N-alkylated with a 4-chlorobenzyl group. Nipecotic acid is a well-established, potent inhibitor of γ-aminobutyric acid (GABA) uptake, but its high polarity prevents it from crossing the blood-brain barrier (BBB) [1]. The introduction of a lipophilic 4-chlorobenzyl substituent at the piperidine nitrogen represents a classic medicinal chemistry strategy to improve the drug-likeness and membrane permeability of this privileged scaffold, a principle validated by the clinical success of related N-substituted nipecotic acid prodrugs such as tiagabine [1].

1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid: Why an N-Benzyl Nipecotic Acid is Not an Off-the-Shelf Commodity


Compounds within the N-substituted nipecotic acid class cannot be simply interchanged based on the piperidine-3-carboxylic acid head group alone. The lipophilic N-substituent is a critical driver of pharmacological activity, target selectivity, and BBB penetration [1]. Unsubstituted nipecotic acid (IC50 ~5,900 nM at hGAT1) is inactive in vivo due to negligible brain exposure [2]. While the clinically validated analog tiagabine achieves potent, selective GAT1 inhibition (IC50 ~67 nM) through a complex bis-aromatic lipophilic domain, its synthetic complexity and cost are substantial [3]. The 4-chlorobenzyl substituent on the target compound offers a synthetically accessible, intermediate lipophilicity profile that balances potency and permeability while retaining a chemically tractable handle for further derivatization. Generic replacement with a non-halogenated benzyl or a simple alkyl chain can drastically alter the logP, transporter recognition, and metabolic stability of the resulting derivative, undermining experimental reproducibility [4].

Head-to-Head & Cross-Study Differentiation Data for 1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid


Lipophilicity-Driven Membrane Permeability vs. Unsubstituted Nipecotic Acid

The target compound represents a specific balance of lipophilicity designed to overcome the BBB exclusion of nipecotic acid. While direct experimental logP/logD data for this exact compound is not found in primary non-excluded literature, the impact of N-substitution on lipophilicity is a well-defined class-level inference. Nipecotic acid has a calculated logP (ClogP) of approximately -0.8, correlating with its inability to cross the BBB [1]. The addition of a 4-chlorobenzyl group, as in the target compound, is calculated to increase the ClogP by roughly 2.5-3.0 log units, moving it into a range (ClogP ~1.7-2.2) associated with improved passive membrane permeability, a prerequisite for CNS target engagement [2]. This contrasts with the unsubstituted parent, which is exclusively a pharmacological tool for in vitro or icv studies.

GABA transporter Blood-brain barrier Lipophilicity

Synthetic Tractability and Intermediate Versatility vs. Tiagabine-like Complex Scaffolds

As a racemic, unprotected carboxylic acid building block, the target compound is demonstrably simpler to synthesize and further derivatize than clinically used GAT1 inhibitors. Tiagabine, a potent GAT1 inhibitor (IC50 ~67 nM), requires a multi-step synthesis of its bis(3-methyl-2-thienyl) lipophilic domain [1]. In contrast, the target compound is synthesized via a straightforward N-alkylation of ethyl/benzyl nipecotate with 4-chlorobenzyl halide, followed by ester hydrolysis, as described in related patent literature for this class [2]. This provides a more cost-effective entry point for SAR exploration. Commercially, it is available at >95% purity, with some suppliers offering 98% purity, making it suitable for direct use in parallel synthesis or as a late-stage intermediate .

Medicinal chemistry GABA uptake inhibitor Synthetic intermediate

Halogen-Substituted Benzyl vs. Unsubstituted Benzyl Activity in Related GABA Uptake Inhibitor Series

Within the broader class of N-substituted GABA uptake inhibitors, the presence of a 4-chloro substituent on the N-benzyl group often enhances binding affinity compared to the unsubstituted benzyl analog. A study on 4-substituted nipecotic acid derivatives highlights that even subtle changes in the aromatic substitution pattern can shift selectivity between GAT subtypes [1]. Furthermore, in a structurally related series of benzhydrol-containing nipecotic acid derivatives, electron-withdrawing substituents like chlorine improved inhibitory potency and oral activity [2]. While a direct, published side-by-side comparison of the target compound with its des-chloro benzyl analog is absent from non-excluded sources, this well-established halogen SAR provides a strong class-level inference for choosing the 4-chlorobenzyl congener over the 1-benzylpiperidine-3-carboxylic acid analog for initial screening.

Structure-activity relationship Halogen bonding GAT inhibition

Optimal Use Cases for 1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid in Drug Discovery


Focused Library Synthesis for GAT1 Probe Development

Use the target compound as the polar head group for a small, focused library of GABA transporter 1 inhibitors. By varying the N-substituent or esterifying the carboxylic acid, researchers can rapidly generate 20-50 analogs to probe the SAR of the lipophilic domain. This avoids the synthetic commitment required for complex leads like tiagabine [1]. The 4-chlorobenzyl group serves as an ideal medium-lipophilicity starting point, based on the calculated logP improvement over nipecotic acid.

Synthesis of Radioligand Precursors for GABA Transporter Imaging

The 4-chlorobenzyl-piperidine-3-carboxylic acid scaffold is a direct precursor for developing radioiodinated or PET tracers targeting GABA uptake sites. As demonstrated by the synthesis of [125I]CIPCA from a related piperidine-3-carboxylic acid intermediate, this core structure is recognized by GABA transporters and can be used to study transporter occupancy and distribution in vivo [2]. The target compound provides a versatile starting point for introducing isotopic labels or further aromatic modifications.

Negative Control or Selectivity Tool for GAT Subtype Profiling

Given the established role of N-substituent structure in determining GAT subtype selectivity [3], the target compound can be employed as a chemical probe to assess the contribution of the basic N-benzyl pharmacophore. Its activity profile, when compared against 4-substituted nipecotic acid derivatives that adopt a different binding pose, can help deconvolute whether observed pharmacology is driven by the nipecotic acid head group or the lipophilic tail in novel chemotypes.

Quote Request

Request a Quote for 1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.